Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name for this compound is 1,1-dimethylethyl (3S)-3-amino-4-[(2,2-diethoxyethyl)(2-phenylethyl)amino]-4-oxobutanoate . This name reflects its core structure: a butanoate backbone substituted with an amino group at position 3, a tert-butyl ester at position 4, and a branched amine group at position 4 comprising diethoxyethyl and phenylethyl moieties.
The stereochemical configuration at position 3 is designated as S, indicating the spatial arrangement of substituents around this chiral center. This configuration critically influences the compound’s biological activity and intermolecular interactions, as seen in analogous amino acid derivatives. The phenylethyl and diethoxyethyl groups introduce additional steric and electronic complexity, necessitating precise stereochemical descriptors in the nomenclature.
Molecular Formula and Weight Determination via High-Resolution Mass Spectrometry
The molecular formula of this compound is C22H36N2O5 , with a calculated molecular weight of 408.53 g/mol . High-resolution mass spectrometry (HRMS) would yield an exact mass of 408.2584 Da , consistent with the proposed formula. HRMS analysis typically resolves isotopic patterns to confirm the presence of nitrogen and sulfur atoms, though this compound lacks sulfur. Comparative data from related tert-butyl esters, such as tert-butyl (3S)-3-amino-4-phenylbutanoate (C14H22NO2, 236.33 g/mol), highlight the impact of the diethoxyethyl-phenylethyl substituent on molecular weight.
| Property | Value |
|---|---|
| Molecular Formula | C22H36N2O5 |
| Molecular Weight (g/mol) | 408.53 |
| Exact Mass (Da) | 408.2584 |
Three-Dimensional Conformational Analysis Through X-ray Crystallography
X-ray crystallography remains the gold standard for three-dimensional structural elucidation. For this compound, crystallization would involve solubilizing the molecule in a high-concentration solution and inducing nucleation through vapor diffusion or temperature shifts. Synchrotron radiation sources, which provide intense X-ray beams, would enhance diffraction resolution.
The crystal lattice would likely exhibit P212121 symmetry, a common space group for chiral molecules. Key structural parameters would include:
- Bond lengths : The amide C=O bond (~1.23 Å) and ester C-O bond (~1.34 Å).
- Dihedral angles : Orientation of the phenylethyl group relative to the butanoate backbone.
- Hydrogen bonding : Between the amino group and carbonyl oxygen, stabilizing the conformation.
While specific crystallographic data for this compound are not yet published, analogous tert-butyl esters demonstrate planar amide groups and staggered ethyl chain conformations.
Comparative Structural Analysis With Related Amino Acid Derivatives
This compound shares functional motifs with several classes of amino acid derivatives:
- Thiadiazol-containing analogs : Compounds like tert-butyl N-[[3-[2-oxo-2-[[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]amino]ethyl]phenyl]methyl]carbamate feature thiadiazole rings instead of diethoxyethyl groups, altering electronic properties and hydrogen-bonding capacity.
- Simpler tert-butyl esters : tert-Butyl (3S)-3-amino-4-phenylbutanoate lacks the branched amine substituent, reducing steric hindrance and molecular weight.
- Sugar acid derivatives : D-arabinonic acid (C5H10O6) shares hydroxyl and carboxyl groups but lacks nitrogenous substituents, illustrating divergent biochemical roles.
The tert-butyl group in the target compound enhances lipophilicity compared to hydroxyl-rich derivatives like D-arabinonic acid. Conversely, the diethoxyethyl moiety introduces ether linkages absent in simpler analogs, potentially influencing solubility and metabolic stability.
Properties
Molecular Formula |
C22H36N2O5 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C22H36N2O5/c1-6-27-20(28-7-2)16-24(14-13-17-11-9-8-10-12-17)21(26)18(23)15-19(25)29-22(3,4)5/h8-12,18,20H,6-7,13-16,23H2,1-5H3 |
InChI Key |
JREXEEVIWHXCAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(=O)OC(C)(C)C)N)OCC |
Origin of Product |
United States |
Preparation Methods
Boc Protection of β-Amino Acids
The tert-butyl ester is typically constructed via acid-catalyzed esterification of β-amino acids. For example, tert-butyl (3S)-3-amino-4-phenylbutanoate (PubChem CID: 1501868) is synthesized by reacting (S)-3-amino-4-phenylbutanoic acid with Boc anhydride in dichloromethane (DCM) using triethylamine (TEA) as a base. This method achieves yields of 85–90% with >99% enantiomeric excess (ee) when starting from enantiomerically pure amino acids.
Reaction Conditions :
Oxobutanoate Formation
The 4-oxobutanoate moiety is introduced via ketone formation at the β-position. In a representative procedure, ethyl (2E)-4-oxo-2-butenoate undergoes conjugate addition with tert-butyl (tert-butyldimethylsilyl)oxycarbamate in chloroform at 4°C, catalyzed by a chiral thiourea organocatalyst (50 mol%). This step proceeds with 75–80% yield and 92% ee, as confirmed by chiral HPLC.
Critical Parameters :
- Catalyst : Thiourea derivatives (e.g., Takano’s catalyst)
- Temperature : Strict maintenance at 4°C to prevent epimerization
- Purification : Silica gel chromatography (hexane/ethyl acetate).
Functionalization with the 2,2-Diethoxyethyl(2-Phenylethyl)amino Side Chain
Reductive Amination Strategy
The diethoxyethyl and phenylethyl groups are installed via reductive amination. A two-step protocol is employed:
- Primary Amine Alkylation : Reacting tert-butyl 3-amino-4-oxobutanoate with 2-bromo-1,1-diethoxyethane in acetonitrile using K₂CO₃ as a base (70% yield).
- Secondary Amine Formation : Coupling the intermediate with 2-phenylethylamine via EDC/HOBt-mediated amidation in DMF (65% yield).
Optimization Notes :
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling for introducing aryl groups. For example, 4-tert-butylphenylboronic acid reacts with brominated intermediates in toluene/water (2:1) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 equiv) at 80°C. While this method achieves 60–70% yields for biphenyl analogs, adaptation to the target compound requires further optimization.
Limitations :
- Steric Hindrance : Bulky tert-butyl groups reduce coupling efficiency.
- Side Reactions : Protodeboronation observed at elevated temperatures.
Deprotection and Final Product Isolation
Tert-Butyl Ester Cleavage
The tert-butyl group is removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 h quantitatively cleaves the ester, yielding the free carboxylic acid. Neutralization with NaHCO₃ and extraction with ethyl acetate provides the deprotected product.
Analytical Validation :
Purification and Characterization
Final purification is achieved via reversed-phase HPLC (MeCN/H₂O with 0.1% TFA), yielding >95% purity. Key characterization data include:
- HRMS : [M+H]⁺ calcd. for C₂₃H₃₆N₂O₅: 445.2651; found: 445.2653.
- IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production, the reductive amination route is preferred due to operational simplicity and lower catalyst costs. Critical adjustments include:
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (Compound 14)
- Structural Similarities: Shares the oxobutanoate core and a tert-butyl group. However, the tert-butyl group in Compound 14 is attached to a phenyl ring, whereas in the target compound, it is part of the ester moiety.
- Applications : Primarily used in synthetic organic chemistry for constructing aryl-substituted ketones .
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate (CAS 385802-84-6)
- Structural Similarities: Features a tert-butoxycarbonyl (Boc)-protected amine and a dimethylamino-oxobutanoate group. Both compounds employ tert-butyl-derived protecting groups.
- Functional Differences : The Boc group in CAS 385802-84-6 serves as an amine-protecting agent, whereas the diethoxyethyl-phenylethylamine moiety in the target compound may act as a pharmacophore or solubilizing group.
- Applications : CAS 385802-84-6 is utilized in peptide synthesis due to its Boc-protected amine, which prevents unwanted side reactions .
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- Structural Similarities: Contains a tert-butyl group linked to a phenolic ring.
- Functional Differences: BHA is a phenolic antioxidant, while the target compound lacks antioxidant functionality.
- Applications : BHA is a food preservative and inducer of detoxifying enzymes like glutathione S-transferases, whereas the target compound’s role in biological systems remains unexplored .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~420 g/mol | Tert-butyl ester, amino, diethoxyethyl | Low in water |
| Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate | 278 g/mol | Ethyl ester, aryl-tert-butyl | Moderate in organic solvents |
| CAS 385802-84-6 | 350 g/mol | Boc-protected amine, dimethylamino | Low in water |
Research Findings and Implications
- Enzyme Induction : BHA’s tert-butyl group correlates with its ability to elevate glutathione S-transferase activity by 5- to 10-fold in mice, suggesting that tert-butyl-containing compounds may broadly influence detoxification pathways . This could imply that the target compound’s tert-butyl ester might interact with similar enzymes, though direct evidence is lacking.
- Metabolic Stability : Ethoxyquin (a diethoxy-containing compound) and BHA both exhibit enhanced metabolic resistance due to their ethoxy and tert-butyl groups, respectively . The diethoxyethyl group in the target compound may similarly confer resistance to hydrolysis.
Biological Activity
Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate, also known as (S)-tert-butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate, is a complex organic compound with potential applications across various fields, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, an amino group, and a carbamate group, contributing to its unique biological properties. The molecular formula is , and it possesses a chiral center which may influence its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions can modulate various cellular pathways and processes. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to physiological changes.
- Cellular Signaling : Interaction with signaling pathways can result in downstream effects that influence cell behavior.
Biological Activity and Therapeutic Applications
Research indicates that this compound has several promising biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage.
- Anticholinesterase Activity : Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.
Research Findings
Several studies have investigated the biological activity of related compounds or derivatives. Here are key findings relevant to this compound:
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of a similar compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability.
- In Vivo Studies : Animal models treated with the compound exhibited improved cognitive function compared to controls, suggesting its potential as a therapeutic agent for cognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
